molecular formula C37H66O8 B147701 Bullatalicinone CAS No. 137043-93-7

Bullatalicinone

Cat. No. B147701
M. Wt: 638.9 g/mol
InChI Key: WAZNHZWSJGMXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bullatalicinone is a natural compound that is isolated from the roots of the medicinal plant, Litsea bullata. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of bullatalicinone in scientific research.

Scientific Research Applications

Cytotoxic Properties and Potential Cancer Therapy

Bullatalicinone, a nonadjacent bis-tetrahydrofuran acetogenin, has shown potent and selective cytotoxicities against certain human tumor cell lines, suggesting its potential application in cancer therapy. It was initially isolated from the bark of Annona bullata and later identified for its remarkable cytotoxic properties against lung and colon cancer cell lines (Hui et al., 1991). Further studies have reinforced the idea of using compounds like bullatalicinone in cancer treatment by showing significant cytotoxic potencies, making them promising candidates for anti-cancer drugs (Gu et al., 1993).

Structural Studies and Chemical Insights

Research focused on the structural analysis of bullatalicinone has been instrumental in understanding its bioactive properties. The relative stereochemistries of bullatalicin and bullatalicinone were partially reassigned, based on spectroscopic studies, which is critical for understanding their bioactivity and potential therapeutic applications (Fang et al., 1993).

Potential as a Leukotriene A4 Hydrolase Inhibitor

properties

CAS RN

137043-93-7

Product Name

Bullatalicinone

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-29(43-34)16-13-10-9-11-14-17-30-26-28(25-27(2)38)37(42)44-30/h28-36,39-41H,3-26H2,1-2H3

InChI Key

WAZNHZWSJGMXPS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O

melting_point

95-96°C

physical_description

Solid

synonyms

bullatalicinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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